2-(difluoromethyl)-3-iodo-2H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(difluoromethyl)-3-iodo-2H-indazole is a chemical compound that belongs to the class of indazole derivatives. Indazole is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring. The presence of difluoromethyl and iodine substituents on the indazole core imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
One common method for the preparation of difluoromethylated compounds is the use of difluorocarbene reagents, which can be generated in situ from precursors such as difluoromethyl sulfonium salts . The iodination of the indazole core can be achieved using iodine or iodine-containing reagents under appropriate reaction conditions .
Analyse Chemischer Reaktionen
2-(difluoromethyl)-3-iodo-2H-indazole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states.
Cross-Coupling Reactions: The iodine atom can serve as a leaving group in cross-coupling reactions, allowing the formation of carbon-carbon bonds with various coupling partners.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and oxidizing or reducing agents for oxidation and reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(difluoromethyl)-3-iodo-2H-indazole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(difluoromethyl)-3-iodo-2H-indazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl group can act as a hydrogen bond donor, enhancing the compound’s binding affinity to its target .
Vergleich Mit ähnlichen Verbindungen
2-(difluoromethyl)-3-iodo-2H-indazole can be compared to other indazole derivatives with different substituents. Similar compounds include:
2-(trifluoromethyl)-3-iodo-2H-indazole: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical reactivity and biological activity.
2-(difluoromethyl)-3-bromo-2H-indazole:
The uniqueness of this compound lies in the combination of the difluoromethyl and iodine substituents, which impart distinct properties that can be leveraged in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C8H5F2IN2 |
---|---|
Molekulargewicht |
294.04 g/mol |
IUPAC-Name |
2-(difluoromethyl)-3-iodoindazole |
InChI |
InChI=1S/C8H5F2IN2/c9-8(10)13-7(11)5-3-1-2-4-6(5)12-13/h1-4,8H |
InChI-Schlüssel |
DOPDWMPRONJPFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(N(N=C2C=C1)C(F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.